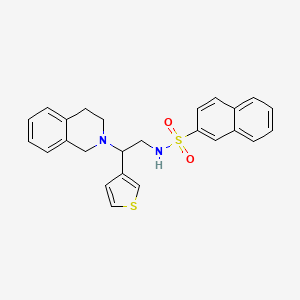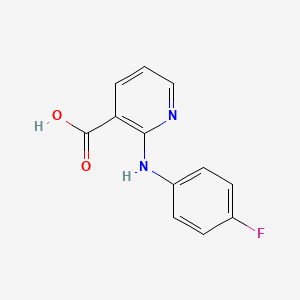
2-(4-Fluoroanilino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoroanilino)nicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 . It has been the subject of extensive research in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 2-anilino nicotinic acids derivatives, which includes this compound, has been reported in an environmentally friendly, solvent- and catalyst-free manner . This operationally simple and green procedure was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .科学的研究の応用
Receptor Interaction and Lipid Modulation
2-(4-Fluoroanilino)nicotinic acid, a derivative of nicotinic acid, may have implications in receptor-mediated biochemical pathways due to its structural similarity to nicotinic acid. Nicotinic acid is known to interact with specific receptors such as HM74 and GPR109A, predominantly expressed in adipose tissue, to mediate its anti-lipolytic effects by decreasing cyclic adenosine monophosphate (cAMP) levels. This interaction plays a significant role in lipid metabolism, potentially influencing the development of novel lipid-modifying therapies (S. Tunaru et al., 2003).
Herbicidal Activity
Nicotinic acid derivatives have shown potential in agricultural applications, particularly as herbicides. Derivatives structurally similar to this compound have been synthesized and demonstrated herbicidal activity against various plant species, suggesting a potential avenue for the development of new herbicidal agents based on nicotinic acid analogs (Chen Yu et al., 2021).
Atherosclerosis and Cardiovascular Diseases
Nicotinic acid and its analogs have been investigated for their role in inhibiting the progression of atherosclerosis independently of their lipid-modifying effects. By activating specific receptors on immune cells, such as GPR109A, these compounds can exert anti-inflammatory effects that contribute to the reduction of atherosclerosis progression, highlighting their potential in cardiovascular disease treatment and prevention (M. Lukasova et al., 2011).
Superoxide Dismutase Mimetics
Copper complexes of nicotinic acid and its analogs have been explored for their superoxide dismutase (SOD) mimetic activities. These complexes show potential therapeutic value in conditions associated with oxidative stress, suggesting that this compound derivatives could be utilized in the development of antioxidant therapies (Thummaruk Suksrichavalit et al., 2008).
作用機序
Target of Action
The primary target of 2-(4-Fluoroanilino)nicotinic acid is likely similar to that of niacin, also known as vitamin B3 . Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in cellular metabolism . These coenzymes participate in redox reactions catalyzed by various enzymes, playing a vital role in energy production and other metabolic processes .
Mode of Action
This compound, like niacin, is expected to interact with its targets by being metabolized into NAD and NADP . These coenzymes act as electron donors or acceptors in redox reactions, facilitating various metabolic processes . Niacin also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving NAD and NADP. These coenzymes participate in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . They are essential for the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
Niacin is readily absorbed and distributed throughout the body, and it’s metabolized primarily in the liver . Its bioavailability is generally high, although this can vary depending on the specific formulation and route of administration .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. These effects include increased energy production, improved lipid metabolism, and potential neuroprotective effects . .
Action Environment
The action of this compound, like that of most drugs, can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic factors. For example, the degradation of similar compounds, such as 4-fluoroaniline and 2,4-difluoroaniline, has been shown to be influenced by the specific microbial community present
生化学分析
Biochemical Properties
2-(4-Fluoroanilino)nicotinic acid, like its parent compound nicotinic acid, is likely to participate in biochemical reactions as a precursor to the coenzymes NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
While specific cellular effects of this compound are not well-documented, we can infer from the properties of nicotinic acid that it may influence cell function. Nicotinic acid and its derivatives have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in numerous metabolic reactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on related compounds suggest that the effects of such compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in the metabolic pathways related to the synthesis of NAD and NADP, given its structural similarity to nicotinic acid . These pathways involve various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Studies on nicotinic acid suggest that it is transported into cells via specific transporters .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a precursor to NAD and NADP, it is likely to be found in areas of the cell where these coenzymes are synthesized or utilized .
特性
IUPAC Name |
2-(4-fluoroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEJKLHNOMZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
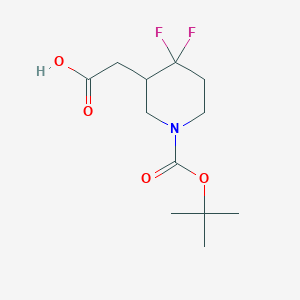
![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)
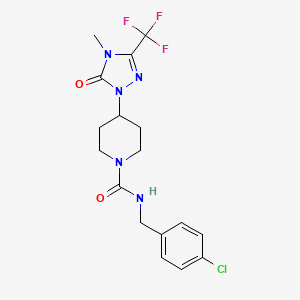
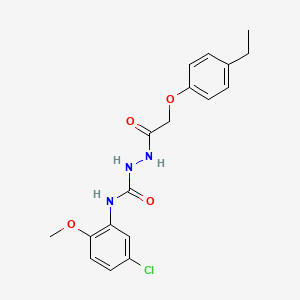
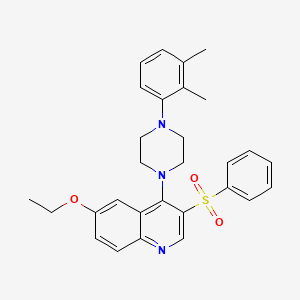

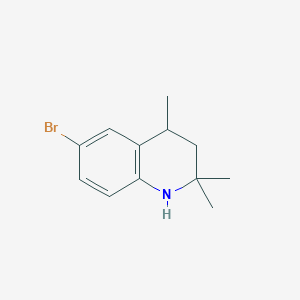
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)


![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)
